GSK 1562590 hydrochloride
Overview
Description
High affinity and selective urotensin II (UT) receptor antagonist (pKi values are 9.14, 9.28, 9.34, 9.64 and 9.66 at monkey, human, mouse, cat and rat recombinant receptors respectively). Exhibits selectivity for UT receptors over a range of GPCRs, ion channels, enzymes and neurotransmitter transporters. Supresses human urotensin-II (hU-II)-induced contraction of isolated rat aorta in vitro and ex vivo. Inhibits the hU-II-induced increase in mean blood pressure in vivo. Orally active.
Biochemical Analysis
Biochemical Properties
GSK 1562590 hydrochloride interacts with the urotensin-II receptor (UT), a G protein-coupled receptor. The compound has high affinity for mammalian recombinant (mouse, rat, cat, monkey, human) and native UT, with pKi values of 9.14-9.66 . The nature of these interactions involves the binding of this compound to the UT receptor, thereby antagonizing its function .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the UT receptor. It suppresses human urotensin-II-induced contraction of isolated rat aorta in vitro and ex vivo This suggests that this compound can influence cell function by modulating cell signaling pathways related to contraction
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the UT receptor, thereby inhibiting the receptor’s function This inhibition can lead to changes in gene expression and cellular responses
Biological Activity
GSK 1562590 hydrochloride is a potent and selective antagonist of the urotensin II receptor (UT), a G-protein-coupled receptor implicated in various physiological processes, including vasoconstriction and blood pressure regulation. This article delves into the biological activity of this compound, summarizing its pharmacological properties, research findings, and potential therapeutic applications.
GSK 1562590 functions as a competitive antagonist at the UT receptor, effectively blocking the binding of urotensin II (U-II) without activating the receptor's signaling pathways. This inhibition prevents U-II-induced vasoconstriction, making it a candidate for managing conditions associated with elevated U-II levels, such as hypertension and heart failure. The compound has demonstrated high affinity for the UT receptor across multiple species, with pKi values ranging from 9.14 to 9.66 in humans, monkeys, and mice .
Binding Characteristics
The binding characteristics of GSK 1562590 are noteworthy:
- Reversible Binding : It exhibits slowly reversible binding to the UT receptor, suggesting prolonged pharmacodynamic effects compared to other antagonists.
- Selectivity : GSK 1562590 shows over 100-fold selectivity for the UT receptor compared to other GPCRs and ion channels, indicating its potential for targeted therapeutic applications .
In Vitro Efficacy
In vitro studies have established that GSK 1562590 effectively suppresses U-II-induced contractions in isolated rat aorta. Specifically:
- It inhibited human U-II-induced contraction with an effective concentration (EC50) significantly lower than that required for other compounds like GSK1440115 .
- The compound's action was sustained over time, indicating a long-lasting effect on vascular tone.
In Vivo Efficacy
In vivo studies have further confirmed the efficacy of GSK 1562590:
- Blood Pressure Regulation : Administration of GSK 1562590 in anesthetized cats resulted in a significant reduction in mean blood pressure induced by U-II .
- Duration of Action : The compound maintained its antagonistic effects for at least 24 hours post-administration in ex vivo models, showcasing its prolonged action on the UT receptor .
Comparative Analysis with Other Compounds
A comparative analysis of GSK 1562590 with other urotensin II receptor antagonists highlights its unique properties:
Compound Name | Mechanism of Action | Affinity (pKi) | Unique Features |
---|---|---|---|
This compound | Urotensin II receptor antagonist | 9.14 - 9.66 | Slowly reversible binding; promotes myelination |
SB-657510 | Urotensin II receptor antagonist | ~9.00 | Fast dissociation; less selective |
R-115777 | Urotensin II receptor antagonist | ~8.50 | Non-selective; broader action |
ZD-1611 | Urotensin II receptor antagonist | ~8.80 | Selective but less potent than GSK 1562590 |
GSK 1562590 stands out due to its slow dissociation kinetics and dual role in cardiovascular and neurological contexts, particularly its potential to promote myelination in oligodendrocyte progenitor cells, which may have implications for neurodegenerative diseases such as multiple sclerosis.
Case Studies and Research Findings
Recent studies have explored various aspects of GSK 1562590's biological activity:
- Vascular Smooth Muscle Cell Proliferation : Research indicated that GSK 1562590 could inhibit vascular smooth muscle cell proliferation associated with neointimal hyperplasia, suggesting a role in preventing vascular remodeling following injury .
- Neuroprotective Effects : Preliminary findings suggest that GSK 1562590 may enhance myelination processes in neural cells, opening avenues for research into treatments for demyelinating conditions like multiple sclerosis.
- Pharmacokinetics : Studies have shown that GSK 1562590 is orally active and demonstrates favorable pharmacokinetic properties, making it suitable for further clinical development .
Properties
IUPAC Name |
3-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H/t26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVXEMMIPYMBLL-SNYZSRNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31Cl3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.